2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate

Description

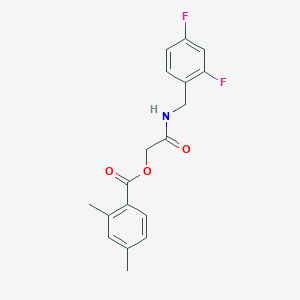

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate is a synthetic organic compound characterized by a bifunctional structure:

- Left-side amide moiety: A 2,4-difluorobenzyl group linked via an amide bond.

- Right-side ester moiety: A 2,4-dimethylbenzoate ester.

The 2,4-difluorobenzyl group is critical for activity, as evidenced by its role in maintaining potency in related compounds .

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO3/c1-11-3-6-15(12(2)7-11)18(23)24-10-17(22)21-9-13-4-5-14(19)8-16(13)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAXSJHFOSTWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate typically involves the reaction of 2,4-difluorobenzylamine with 2,4-dimethylbenzoic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance the compound’s ability to form strong interactions with enzymes or receptors. This can lead to the inhibition of enzymatic activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Analogs

Key structural analogs involve modifications to the benzyl group’s halogen substitution pattern. Data from comparative studies are summarized below:

Structural Insight :

Ester Group Variants

The ester moiety’s substitution pattern also impacts physicochemical properties:

Key Differences :

Antibacterial Analogs

While structurally distinct, compounds like 1-((2,4-dichlorophenethyl)amino)-2,4-dichlorobenzoate highlight the role of halogenated aromatic groups in antibacterial activity:

- The dichlorophenethyl group in this analog exhibits potent activity against Pseudomonas aeruginosa persisters .

- Divergence : The target compound’s difluorobenzyl group may reduce off-target antibacterial effects, favoring therapeutic specificity.

Research Findings and Implications

- Halogen Positioning : Dual halogenation at the 2- and 4-positions is essential for optimal activity, with fluorine offering a balance between potency and stability .

- Ester Optimization : The 2,4-dimethylbenzoate group aligns with trends in prodrug design, enhancing bioavailability in related intermediates .

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Its structure incorporates both fluorinated and dimethyl-substituted aromatic rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.26 g/mol. The compound features a difluorobenzyl group attached to an amino and oxoethyl moiety, along with a dimethylbenzoate structure.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.26 g/mol |

| CAS Number | 1291859-26-1 |

| Density | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. Preliminary studies suggest that it can modulate the activity of cyclooxygenase (COX) enzymes and potentially inhibit tumor growth by targeting specific signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

- Experimental Model : Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

- Results : A dose-dependent reduction in cytokine levels was observed, suggesting potential use in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Findings : The compound induced apoptosis in a dose-dependent manner, as evidenced by increased annexin V staining and caspase activation.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory effects in vitro.

- Methodology : RAW264.7 cells were pre-treated with the compound before LPS exposure.

- Findings : Significant inhibition of TNF-alpha production was noted at concentrations above 5 µM.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inhibitory Effects on Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurodegenerative disease research.

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzene rings significantly affect biological activity, suggesting avenues for further optimization.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Esterification : React 2,4-dimethylbenzoic acid with a chloroethylating agent (e.g., ethyl chloroacetate) to form the ester intermediate.

Amidation : Introduce the 2,4-difluorobenzylamine group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC .

Key Considerations: Monitor reaction progress with TLC and optimize pH to avoid hydrolysis of the ester group.

Basic Research: Structural Characterization

Q. Q2. How is the crystallographic structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Solve the structure with SHELX and validate bond angles/distances using CCDC software.

Example: Similar fluorinated benzyl derivatives were resolved with R-factors < 0.05 .

Advanced Research: Environmental Fate

Q. Q3. What methodologies assess its environmental fate and ecological risks?

Methodological Answer: Adopt the INCHEMBIOL framework :

Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7–9).

Biotic/Abiotic Degradation : Conduct OECD 301F biodegradation tests and UV-Vis spectroscopy for photolysis.

Ecotoxicity : Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests (OECD 201).

Data Interpretation: Model persistence using EPI Suite and compare with regulatory thresholds (e.g., REACH).

Advanced Research: Biological Activity Contradictions

Q. Q4. How to resolve contradictions in reported biological activities (e.g., enzyme modulation vs. antimicrobial effects)?

Methodological Answer:

Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).

Target Specificity : Perform kinase profiling or receptor-binding assays to identify off-target effects.

Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate pathways (e.g., dopamine neurotransmission ).

Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility (e.g., E. coli vs. S. aureus).

Basic Research: Safety Protocols

Q. Q5. What safety protocols are essential when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

Storage : Store under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Emergency Measures: For skin contact, rinse with 0.1 M NaOH (if acidic) or 1% acetic acid (if basic) .

Advanced Research: Pharmacokinetic Prediction

Q. Q6. What in silico methods predict its pharmacokinetic properties?

Methodological Answer:

ADME Modeling : Use SwissADME or pkCSM to predict absorption (Caco-2 permeability), metabolism (CYP450 isoforms), and excretion.

Molecular Docking : Simulate binding to targets (e.g., human serum albumin) with AutoDock Vina.

Toxicity Prediction : Apply ProTox-II for hepatotoxicity and AMES mutagenicity scores .

Advanced Research: Stability Analysis

Q. Q7. How to analyze its stability under different conditions (e.g., light, pH)?

Methodological Answer:

Forced Degradation : Expose to UV light (ICH Q1B), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.

Analytical Tools : Monitor degradation products via LC-MS (ESI+ mode) and quantify using a calibrated standard curve.

Kinetic Studies : Calculate t1/2 (half-life) at 25°C and 40°C to assess Arrhenius behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.